molecular formula C10H13FN2O3S B4389346 N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4389346
M. Wt: 260.29 g/mol
InChI Key: BHMGGGRGGYJMAX-UHFFFAOYSA-N
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Description

N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a 4-fluorobenzyl group and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves the following steps:

    Formation of the 4-fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorobenzyl intermediate.

    Attachment of the glycinamide moiety: The 4-fluorobenzyl intermediate is then reacted with glycinamide under appropriate conditions to form the desired compound.

    Introduction of the methylsulfonyl group: Finally, the methylsulfonyl group is introduced through a sulfonylation reaction using methylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for N2-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-bromobenzyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-17(15,16)13(7-10(12)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMGGGRGGYJMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide

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